5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a pyrazole ring, and a furan ring . Quinoline is a nitrogen-containing heterocyclic compound that is often used as a scaffold in drug development . Pyrazole is another nitrogen-containing heterocycle that is found in many biologically active compounds. Furan is an oxygen-containing heterocycle.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the quinoline ring, followed by the introduction of the other rings and functional groups . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely result in a rigid structure. The electron-donating and -withdrawing properties of the different functional groups would also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the different functional groups and the electronic properties of the rings . For example, the quinoline ring can participate in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
A variety of pyrazoloquinolinone derivatives, including those similar to the compound , have been synthesized through multicomponent reactions, showcasing the versatility and potential applications of such compounds in medicinal chemistry and materials science. For instance, ultrasonic-assisted Cu-catalyzed synthesis has been employed to create a new series of derivatives, highlighting the efficiency of modern synthetic methods in producing complex heterocyclic compounds (Damavandi, Sandaroos, & Mohammadi, 2013). Similarly, the synthesis and structural elucidation of benzyl-dimethoxy-phenyl-pyrazoloquinolinium chloride have contributed to the understanding of the structural aspects of these compounds (Baumer et al., 2004).
Antioxidant Properties
Research into the antioxidant properties of quinolinone derivatives has revealed their potential in inhibiting oxidative processes, which is crucial for applications ranging from pharmacology to materials science. For instance, a study on the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants of lubricating grease demonstrates the practical applications of these compounds in industrial settings, offering insights into their stability and effectiveness in real-world conditions (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of pyrazoloquinolinone derivatives have been extensively studied, suggesting their potential in developing new therapeutic agents. For example, novel isoxazolequinoxaline derivatives have been synthesized and evaluated for their anticancer properties, demonstrating the broad spectrum of biological activities that these compounds can exhibit (Abad et al., 2021).
Catalytic and Corrosion Inhibition Properties
The catalytic and corrosion inhibition properties of pyrazoloquinolinone derivatives have also been explored, indicating their potential in chemical processes and materials protection. Research into computational and electrochemical analysis of quinoxalines as corrosion inhibitors for mild steel in acidic medium showcases the application of these compounds in preventing material degradation, a crucial aspect in various industrial applications (Saraswat & Yadav, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c26-24-17(11-16-12-22-23(14-18(16)27-24)33-10-9-32-22)20-13-19(15-5-2-1-3-6-15)28-29(20)25(30)21-7-4-8-31-21/h1-8,11-12,14,20H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZWRYJLAGTUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)C5=CC=CO5)C6=CC=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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